molecular formula C6H5BrN4 B572175 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1273577-17-5

3-Bromopyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B572175
M. Wt: 213.038
InChI Key: IJLDEPNFJQGNGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Bromopyrazolo[1,5-a]pyrimidin-7-amine” is a chemical compound with the molecular formula C6H5BrN4 . It has an average mass of 213.035 Da and a monoisotopic mass of 211.969757 Da . This compound is used for research and development purposes .


Molecular Structure Analysis

The structural motif of “3-Bromopyrazolo[1,5-a]pyrimidin-7-amine” is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromopyrazolo[1,5-a]pyrimidin-7-amine” include a molecular weight of 304.15 . It is recommended to be stored at a temperature of 2-8°C .

Scientific Research Applications

  • Facilitation of Sequential Functionalization : A study by Catalano et al. (2015) describes the use of a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate, related to 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine, for the direct sequential functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. This method is noted for its efficiency, especially when incorporating multiple unique 3-aryl and 7-amino substituents (Catalano et al., 2015).

  • Antitrypanosomal and Antimicrobial Properties : Abdelriheem et al. (2017) investigated pyrazolo[1,5-a]pyrimidines as purine analogues with beneficial properties as antimetabolites in purine biochemical reactions. They synthesized new series of these compounds, including derivatives of 3-Bromopyrazolo[1,5-a]pyrimidine, demonstrating their antitrypanosomal activity (Abdelriheem, Zaki, & Abdelhamid, 2017).

  • Potential in PET Imaging : Kumar et al. (2003) developed a synthesis for a derivative of 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine, specifically designed as a PET ligand for imaging CRF1 receptors. This highlights its potential application in neuroimaging and the study of neurodegenerative disorders (Kumar et al., 2003).

  • Application in Cancer Research : Jiu-fu et al. (2015) synthesized a variant of 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine with moderate anticancer activity. Their research contributes to the growing body of evidence supporting the potential of pyrazolo[1,5-a]pyrimidines in cancer therapy (Lu Jiu-fu et al., 2015).

  • Neurodegenerative Disease Research : A study by Squarcialupi et al. (2013) on 2-arylpyrazolo[4,3-d]pyrimidin-7-amines, closely related to 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine, identified their use as human A3 adenosine receptor antagonists. These compounds were effective in counteracting neurotoxicity in vitro, highlighting their potential in neurodegenerative disease research (Squarcialupi et al., 2013).

Safety And Hazards

When handling “3-Bromopyrazolo[1,5-a]pyrimidin-7-amine”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name

3-bromopyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-3-10-11-5(8)1-2-9-6(4)11/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLDEPNFJQGNGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C(C=N2)Br)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90855980
Record name 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromopyrazolo[1,5-a]pyrimidin-7-amine

CAS RN

1273577-17-5
Record name 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
RR Frey, ML Curtin, DH Albert, KB Glaser… - Journal of medicinal …, 2008 - ACS Publications
7-Aminopyrazolo[1,5-a]pyrimidine urea receptor tyrosine kinase inhibitors have been discovered. Investigation of structure−activity relationships of the pyrazolo[1,5-a]pyrimidine nucleus …
Number of citations: 65 pubs.acs.org
P Khirsariya, P Pospisil, L Maier… - Journal of Medicinal …, 2022 - ACS Publications
Histone methyltransferase DOT1L is an attractive therapeutic target for the treatment of hematological malignancies. Here, we report the design, synthesis, and profiling of new DOT1L …
Number of citations: 3 pubs.acs.org

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